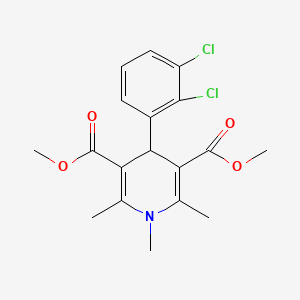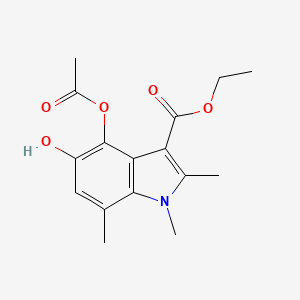
3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for activating the NEDD8 protein, which is involved in the regulation of protein degradation and cell cycle progression. MLN4924 has been shown to have potential therapeutic applications in cancer treatment and as a tool for studying the NEDD8 pathway.
Mecanismo De Acción
3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide inhibits the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of protein degradation and cell cycle progression. When NEDD8 is activated by NAE, it binds to the cullin-RING ligase (CRL) complex, which is involved in the degradation of many proteins. 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide blocks this process by preventing the activation of NEDD8, leading to the accumulation of proteins that are normally degraded by the proteasome.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, it leads to the accumulation of proteins that are normally degraded by the proteasome, resulting in cell cycle arrest and apoptosis. 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have anti-inflammatory effects, as it inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have potential therapeutic applications in cancer treatment and as a tool for studying the NEDD8 pathway. However, there are also limitations to its use in lab experiments. 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide is a potent inhibitor, and caution must be taken to avoid off-target effects. Additionally, the effects of 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide may be cell type specific, and further studies are needed to fully understand its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to enhance the efficacy of other anticancer agents, such as DNA-damaging agents and proteasome inhibitors. Another area of interest is the development of 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide analogs with improved pharmacological properties, such as increased potency and selectivity. Finally, further studies are needed to fully understand the role of the NEDD8 pathway in cancer progression and to identify biomarkers that may predict response to 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide treatment.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, colon, and lung cancer. 3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-4-isoxazolecarboxamide works by blocking the NEDD8 pathway, which leads to the accumulation of proteins that are normally degraded by the proteasome. This results in cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(4-iodophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2IN2O2/c1-9-14(17(23)21-11-7-5-10(20)6-8-11)16(22-24-9)15-12(18)3-2-4-13(15)19/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUHZZZLNCAOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-bis[(3-ethoxybenzoyl)amino]benzoic acid](/img/structure/B3738672.png)

![N-[4-({[4-(benzyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3738685.png)

![5-(3,4-dichlorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3738690.png)
![2-cyano-N-cyclohexyl-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3738695.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3738701.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B3738722.png)
![2-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3738728.png)

![5-[4-(dimethylamino)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3738739.png)
![N-(4-chloro-2-methylphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3738753.png)
![8-(4-pyridinyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline](/img/structure/B3738757.png)